N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
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Overview
Description
“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” is a synthetic organic compound that features a piperidine ring substituted with hydroxyethyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Hydroxyethyl Group: This can be achieved via nucleophilic substitution reactions where a hydroxyethyl halide reacts with the piperidine ring.
Introduction of Trifluoroethyl Group: This step involves the reaction of the piperidine derivative with a trifluoroethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
“N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a potential pharmaceutical agent or drug intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)piperidine-3-carboxamide: Lacks the trifluoroethyl group.
N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide: Lacks the hydroxyethyl group.
N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide: Substitutes the trifluoroethyl group with a methyl group.
Uniqueness
The presence of both hydroxyethyl and trifluoroethyl groups in “N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide” may confer unique chemical properties, such as increased lipophilicity or altered reactivity, making it distinct from similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c11-10(12,13)7-15(4-5-16)9(17)8-2-1-3-14-6-8/h8,14,16H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZACBLHBMUVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N(CCO)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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